Benzedrone is classified as a synthetic cathinone, which are derivatives of the naturally occurring khat plant. These compounds are structurally related to amphetamines and exhibit stimulant effects similar to those of other well-known drugs like methamphetamine and cocaine. The compound's chemical formula is with a CAS number of 36861-47-9 for the hydrochloride salt .
The synthesis of Benzedrone typically involves the following steps:
This method allows for the efficient production of Benzedrone while maintaining structural integrity and minimizing by-products.
Benzedrone features a complex molecular structure characterized by:
The structural representation can be summarized as follows:
Key structural data includes:
Benzedrone can participate in various chemical reactions typical for cathinones:
These reactions are significant in both synthetic chemistry for creating analogs and in forensic toxicology for identifying substances in biological samples .
Benzedrone exerts its psychoactive effects primarily through the modulation of neurotransmitter systems in the brain. It acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin transporters:
Empirical studies have shown that Benzedrone has a higher affinity for dopamine transporters compared to serotonin transporters, contributing to its stimulant profile.
Benzedrone (hydrochloride) exhibits several notable physical and chemical properties:
Relevant analytical data includes:
Benzedrone has several applications in scientific research:
Benzedrone (4-methyl-N-benzylcathinone) emerged in the early 2010s as part of the "bath salts" phenomenon, where synthetic cathinones were marketed as legal alternatives to controlled stimulants like cocaine or MDMA. Its first documented appearances in European drug markets occurred around 2010–2011, coinciding with regulatory crackdowns on mephedrone and related cathinones [1] [4]. Like other synthetic cathinones, benzedrone exploited legal loopholes through constant structural modifications—specifically, the introduction of a benzyl moiety to the amine group differentiated it from scheduled analogs. This molecular adaptation exemplifies the "cat-and-mouse" dynamic between clandestine chemists and regulatory agencies, where minor structural changes are deployed to circumvent drug legislation [4]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) identified benzedrone among 42 novel psychoactive substances reported in 2011, highlighting its rapid integration into the illicit drug supply chain [3].
Benzedrone shares a core cathinone structure (β-keto phenethylamine) with mephedrone but features critical modifications:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7